

Investigational Studies on Leramistat (MBS2320): A Technical Guide

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Compound of Interest		
Compound Name:	Leramistat	
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Abstract

Leramistat (also known as MBS2320) is an investigational, first-in-class, orally administered small molecule that acts as a selective inhibitor of mitochondrial complex I. This novel mechanism of action imparts a dual therapeutic effect: immunomodulation and tissue repair, distinguishing it from current treatments for autoimmune and inflammatory diseases. Developed by Istesso (formerly Modern Biosciences), Leramistat has been evaluated in clinical trials for rheumatoid arthritis (RA) and is under investigation for idiopathic pulmonary fibrosis (IPF). Preclinical data has demonstrated its potential to not only reduce inflammation but also to promote the remodeling of damaged bone. This technical guide provides a comprehensive overview of the investigational studies on Leramistat, summarizing available data, detailing relevant experimental protocols, and visualizing its proposed mechanism of action and experimental workflows.

Mechanism of Action

Leramistat's primary pharmacological target is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. By inhibiting this complex, Leramistat modulates cellular metabolism, particularly in highly metabolic immune cells. This "metabolic reprogramming" is believed to be the basis for its dual actions of reducing inflammation and promoting tissue repair. In preclinical models of rheumatoid arthritis, MBS2320 has been shown to selectively inhibit the activity and differentiation of myeloid and lymphoid cells while sparing





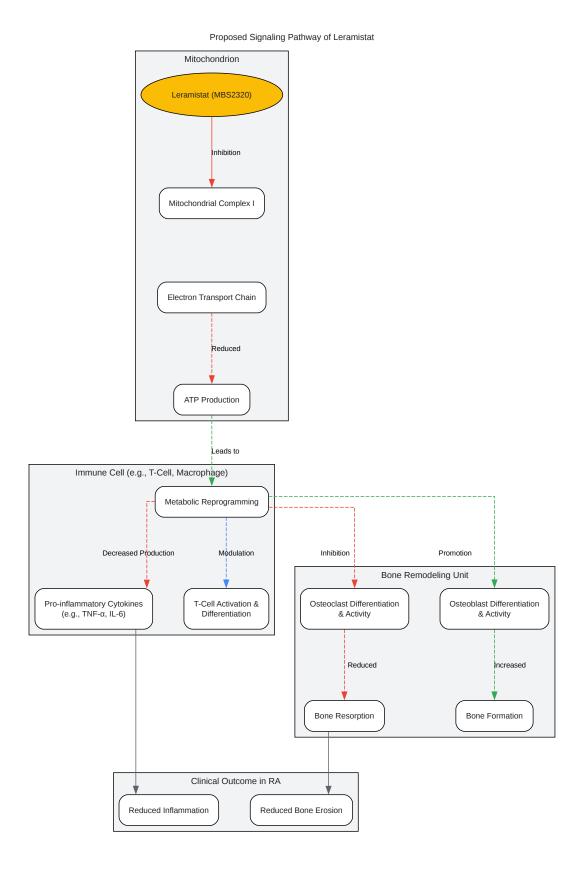


mesenchymal cells. This selectivity may contribute to its tissue-remodeling effects. Furthermore, in a murine collagen-induced arthritis (CIA) model, treatment with MBS2320 led to the formation of anatomically appropriate osteoid layering, suggesting a promotion of physiological bone repair processes rather than reactive bone formation.[1]

Signaling Pathway

The inhibition of mitochondrial complex I by **Leramistat** is hypothesized to initiate a cascade of downstream signaling events that collectively result in its immunomodulatory and tissue-reparative effects. In immune cells, reduced Complex I activity can lead to a decrease in pro-inflammatory cytokine production and a shift in T-cell differentiation. In the context of bone remodeling, this metabolic modulation may directly impact the differentiation and activity of osteoclasts (bone-resorbing cells) and osteoblasts (bone-forming cells), tipping the balance towards bone formation.





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Caption: Proposed signaling pathway of Leramistat (MBS2320).



Preclinical Investigational Studies

Leramistat has undergone preclinical evaluation in various in vitro and in vivo models of autoimmune and inflammatory diseases. These studies were crucial in establishing the dual mechanism of action and providing the rationale for clinical development.

In Vitro Studies

- Immune Cell Assays: The effects of Leramistat on the function of various immune cells, such as T-cells, B-cells, and macrophages, were likely assessed.
- Osteoclastogenesis and Osteoblast Differentiation Assays: To investigate the boneremodeling properties, in vitro assays using bone marrow-derived macrophages for osteoclast differentiation and primary osteoblasts or mesenchymal stem cells for osteoblast differentiation were likely performed.

In Vivo Studies

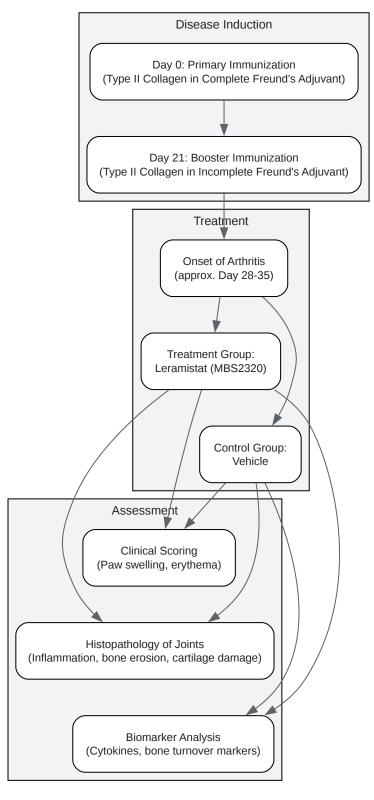
The primary in vivo model used to evaluate the efficacy of **Leramistat** for rheumatoid arthritis was likely the Collagen-Induced Arthritis (CIA) model in rodents.

Experimental Protocols

The CIA model is a widely used preclinical model for rheumatoid arthritis that mimics many aspects of the human disease, including synovitis, pannus formation, and bone and cartilage destruction.







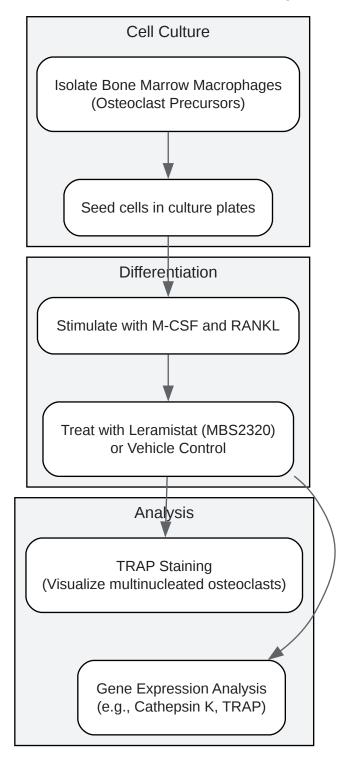
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Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.



This assay is used to assess the direct effect of a compound on the formation of boneresorbing osteoclasts from their precursor cells.

Experimental Workflow for In Vitro Osteoclastogenesis Assay





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Caption: Workflow for in vitro osteoclastogenesis assay.

Clinical Investigational Studies

Leramistat has been evaluated in several clinical trials, primarily in patients with rheumatoid arthritis. A Phase 2 study in idiopathic pulmonary fibrosis is also underway.

Rheumatoid Arthritis (RA)

This initial study in humans assessed the safety, tolerability, and pharmacokinetics of **Leramistat** in healthy volunteers and a small cohort of RA patients. The results indicated that the drug was safe and well-tolerated.[2]

This 12-week, randomized, double-blind, placebo-controlled study evaluated the safety, tolerability, and efficacy of **Leramistat** in patients with active RA who were on a stable background of methotrexate.[2][3][4] The primary objective of safety and tolerability was met, with no drug-related serious adverse events reported.[3] Evidence of clinical benefit was observed in secondary endpoints, including the American College of Rheumatology 20% response (ACR20) and the Disease Activity Score 28 using C-reactive protein (DAS28-CRP). [3]

This 12-week, randomized, double-blind, placebo-controlled, dose-ranging study was conducted in patients with moderate-to-severe active RA who had an inadequate response to methotrexate.[5][6][7][8]

Table 1: Summary of Phase 2b (IST-06) Clinical Trial in Rheumatoid Arthritis



Parameter	Details	
Primary Endpoint	Improvement in ACR20 response versus placebo.	
Outcome	The study did not meet its primary endpoint.[5] [6][7][8]	
Secondary Endpoints	Assessment of structural progression (bone erosion), DAS28-CRP, ACR50/70, disability, and fatigue.[8]	
Key Findings	- Statistically significant reduction in the key secondary endpoint of bone erosion compared to placebo.[5][6][8][9] - Statistically significant improvements in disability and fatigue in patients treated with Leramistat.[5][9]	
Safety	- No new safety concerns were identified.[9] - The adverse event rate was similar between the Leramistat and placebo groups.[9] - The majority of adverse events were mild and resolved without treatment.[9]	

Note: Specific quantitative data for ACR response rates and bone erosion scores have not been publicly released and are anticipated to be published in full at a later date.

Idiopathic Pulmonary Fibrosis (IPF)

A Phase 2, randomized, double-blind, placebo-controlled study is currently underway to investigate the efficacy and safety of **Leramistat** in patients with IPF. The study will evaluate the effect of daily oral dosing of **Leramistat** over 12 weeks. The results of this trial are not yet available.

Summary and Future Directions

Leramistat (MBS2320) represents a novel therapeutic approach with its unique dual mechanism of action targeting both inflammation and tissue remodeling through the inhibition of mitochondrial complex I. While the Phase 2b study in rheumatoid arthritis did not meet its



primary clinical endpoint for symptom improvement (ACR20), the statistically significant reduction in bone erosion and improvements in disability and fatigue are promising findings that support its disease-modifying potential. [5][6][7][8][9] These results warrant further investigation, potentially in combination with other disease-modifying anti-rheumatic drugs (DMARDs). [9] The ongoing Phase 2 trial in idiopathic pulmonary fibrosis will provide further insights into the therapeutic potential of **Leramistat** in fibrotic diseases. Future publications of the complete datasets from the clinical trials are eagerly awaited to provide a more comprehensive understanding of the clinical profile of this first-in-class metabolic reprogramming agent.

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